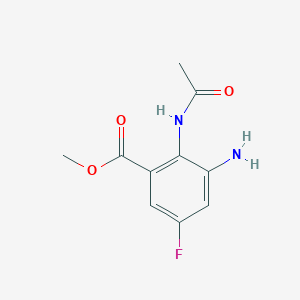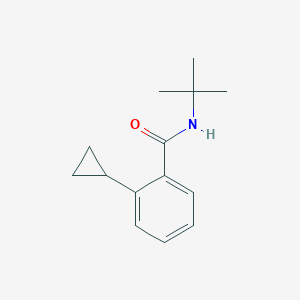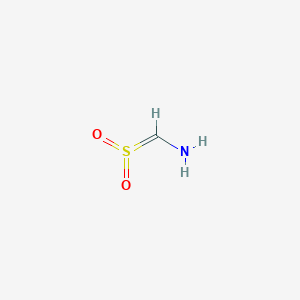
1-(Dioxo-lambda~6~-sulfanylidene)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dioxo-lambda~6~-sulfanylidene)methanamine is a chemical compound with a unique structure that includes a sulfur atom double-bonded to an oxygen atom and bonded to a methanamine group
Vorbereitungsmethoden
The synthesis of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be achieved through several routes. One common method involves the oxidative coupling of thiols and amines. This process is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of a catalyst, such as copper, and proceeds under mild conditions.
Analyse Chemischer Reaktionen
1-(Dioxo-lambda~6~-sulfanylidene)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the sulfur atom can be further oxidized to form sulfinamides or sulfonamides . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids. The major products formed from these reactions are sulfinamides and sulfonamides, which have significant applications in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
1-(Dioxo-lambda~6~-sulfanylidene)methanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In the medical field, it is being investigated for its potential use in drug design and discovery programs . Additionally, in the industry, it is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine involves its interaction with molecular targets through the formation of sulfur-nitrogen bonds. These bonds are stable and can participate in various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, potentially altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be compared to other sulfur-containing compounds, such as sulfenamides, sulfinamides, and sulfonamides These compounds share similar structural features but differ in their oxidation states and reactivity For example, sulfenamides are less oxidized than sulfinamides and sulfonamides, which affects their chemical behavior and applications
Eigenschaften
CAS-Nummer |
921192-94-1 |
|---|---|
Molekularformel |
CH3NO2S |
Molekulargewicht |
93.11 g/mol |
IUPAC-Name |
sulfonylmethanamine |
InChI |
InChI=1S/CH3NO2S/c2-1-5(3)4/h1H,2H2 |
InChI-Schlüssel |
WBJJMUBSWXKRGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S(=O)=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


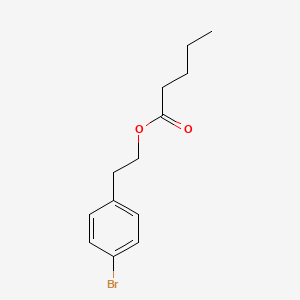
![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)
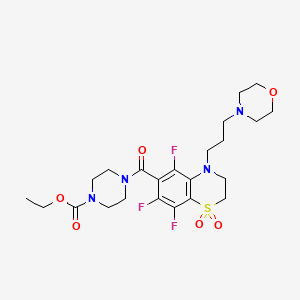
![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)
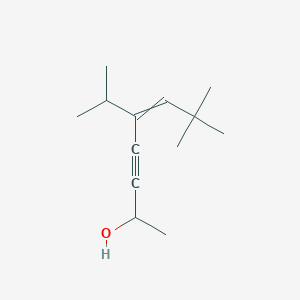
![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
